molecular formula C21H27NO9 B2699867 [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate CAS No. 1094812-83-5

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate

Cat. No.: B2699867
CAS No.: 1094812-83-5
M. Wt: 437.445
InChI Key: KJHQVFWBNCVROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, acetamido, and phenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxan-2-yl ring: This step involves the cyclization of a suitable precursor to form the oxan-2-yl ring structure.

    Introduction of acetyloxy groups: Acetylation reactions are carried out to introduce the acetyloxy groups at the 3 and 4 positions.

    Acetamido group addition: The acetamido group is introduced through an amidation reaction.

    Phenoxy group attachment: The phenoxy group is attached via an etherification reaction, using 2-methylphenol as the starting material.

    Final acetylation: The final step involves acetylation of the hydroxyl group at the 2 position to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate can undergo various chemical reactions, including:

    Hydrolysis: The acetyloxy and acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine and alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido and phenoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Alcohols and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving acetylation and amidation. Its structure allows for the investigation of enzyme specificity and reaction mechanisms.

Medicine

In medicine, this compound may have potential as a drug candidate or a prodrug. Its multiple functional groups can be modified to enhance bioavailability, target specific tissues, or improve therapeutic efficacy.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate involves its interaction with specific molecular targets. The acetamido and acetyloxy groups can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Bis(acetyloxy)-5-amino-6-(2-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with an amino group instead of an acetamido group.

    [3,4-Dihydroxy-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with hydroxyl groups instead of acetyloxy groups.

    [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate: Similar structure but with a phenoxy group instead of a 2-methylphenoxy group.

Uniqueness

The uniqueness of [5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl Acetate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications. Its specific arrangement of acetyloxy, acetamido, and phenoxy groups allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(2-methylphenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO9/c1-11-8-6-7-9-16(11)30-21-18(22-12(2)23)20(29-15(5)26)19(28-14(4)25)17(31-21)10-27-13(3)24/h6-9,17-21H,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQVFWBNCVROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.